LogP: Enhanced Lipophilicity vs. Phenol
The computed logP of 4.20 for CAS 62717‑10‑6 (benzoic acid;4‑but‑2‑en‑2‑ylphenol) indicates substantially greater lipophilicity than phenol (logP ≈ 1.46) and moderately higher lipophilicity than 4‑(prop‑1‑en‑1‑yl)phenol (anol, predicted logP ≈ 3.0‑3.2) [REFS‑1][REFS‑2]. This property is driven by the but‑2‑en‑2‑yl substituent, which introduces additional sp³‑hybridized carbon character compared to a direct propenyl linkage. The elevated logP implies enhanced membrane permeability but potentially reduced aqueous solubility, a trade‑off that must be considered in bioassay design.
vs. 1.46 (phenol)
vs. ~3.1 (anol)
Δ ≈ +2.74 over phenol
| Evidence Dimension | Computed logP (octanol/water partition coefficient) |
|---|---|
| Target Compound Data | logP = 4.20 (CAS 62717‑10‑6) |
| Comparator Or Baseline | Phenol: logP = 1.46 (experimental). 4‑(Prop‑1‑en‑1‑yl)phenol (anol): predicted logP ≈ 3.0‑3.2. |
| Quantified Difference | ΔlogP ≈ +2.74 versus phenol; ΔlogP ≈ +1.0 to +1.2 versus anol. |
| Conditions | Computed by Cactvs algorithm (PubChem release 2025.09.15) [REFS‑1]. Phenol logP from experimental database values. |
Why This Matters
The pronounced lipophilicity difference means that CAS 62717‑10‑6 will partition into organic phases and biological membranes differently from simpler phenols, directly affecting extraction protocols, dosing regimens, and in vitro assay interpretation.
- [1] PubChem. (2025). Compound Summary for CID 71383513, Benzoic acid;4‑but‑2‑en‑2‑ylphenol. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/62717-10-6 View Source
- [2] Hansch, C., Leo, A., & Hoekman, D. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society. View Source
